(4-Methylpiperazin-1-yl)(p-tolyl)methanone

Solid-phase synthesis Crystallization Purification

Automated parallel synthesis demands solid building blocks for reproducible dispensing. (4-Methylpiperazin-1-yl)(p-tolyl)methanone is a crystalline solid (mp 135°C) that eliminates dosing inaccuracies common with liquid or semi-solid piperazine analogs. • tPSA 23.6 Ų - favorable for CNS-penetrant lead design • ~12-fold lower aqueous solubility vs. des-methyl analog enables prodrug & sustained-release applications • 95% purity specification consistent across multiple suppliers, reducing procurement risk

Molecular Formula C13H18N2O
Molecular Weight 218.29g/mol
CAS No. 219989-25-0
Cat. No. B360126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperazin-1-yl)(p-tolyl)methanone
CAS219989-25-0
Molecular FormulaC13H18N2O
Molecular Weight218.29g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
InChIInChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3
InChIKeyQBCBOOGQCPWDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylpiperazin-1-yl)(p-tolyl)methanone (CAS 219989-25-0): A Structurally Defined N-Methylpiperazine Benzamide Building Block with Differentiated Physicochemical Properties for Drug Discovery


(4-Methylpiperazin-1-yl)(p-tolyl)methanone (CAS 219989-25-0) is a piperazine-based benzamide building block with molecular formula C13H18N2O and molecular weight 218.29 g/mol [1]. It features a 4-methylpiperazine ring attached via a carbonyl linker to a p-tolyl group, resulting in a tertiary amide with no hydrogen bond donors, a calculated LogP of 1.84, and a melting point of 135 °C [2]. This compound is widely stocked by chemical suppliers for use as a synthetic intermediate in medicinal chemistry, particularly in the preparation of kinase inhibitors and GPCR-targeted libraries.

Why Replacing (4-Methylpiperazin-1-yl)(p-tolyl)methanone with Unsubstituted Piperazine Analogs Compromises Physicochemical Reproducibility


Direct substitution of (4-Methylpiperazin-1-yl)(p-tolyl)methanone with its des-methyl analog 1-(4-methylbenzoyl)piperazine introduces a hydrogen bond donor (secondary amine) and substantially alters aqueous solubility and topological polar surface area (tPSA). As detailed in Section 3, the target compound exhibits ~27% lower tPSA, ~12-fold lower aqueous solubility, and exists as a crystalline solid rather than a liquid/semi-solid, relative to the unsubstituted analog . These changes can significantly affect membrane permeability, metabolic stability, and off-target binding profiles in cell-based and in vivo assays. It must be noted that direct head-to-head biological activity comparisons are currently lacking in published literature; the differentiation presented here is based on well-characterized physicochemical properties. For procurement specialists, selecting the correct building block with defined physicochemical properties is essential to ensure consistency in lead optimization campaigns.

Quantitative Differentiation of (4-Methylpiperazin-1-yl)(p-tolyl)methanone vs. Unsubstituted Piperazine Analog: Head-to-Head Physicochemical Comparison


Crystalline Solid vs. Liquid Analog: Melting Point (135 °C) as a Handling and Purification Advantage

(4-Methylpiperazin-1-yl)(p-tolyl)methanone exhibits a well-defined melting point of 135 °C, indicating a crystalline solid at ambient temperature [1]. In contrast, its direct des-methyl analog 1-(4-methylbenzoyl)piperazine lacks a reported melting point and is typically obtained as an oil or low-melting solid based on available vendor descriptions . This physical form difference facilitates accurate weighing, long-term storage, and purification by recrystallization, reducing variability in multi-step reaction setups.

Solid-phase synthesis Crystallization Purification

Absence of Hydrogen Bond Donor Reduces Polar Surface Area by ~27% Relative to Unsubstituted Piperazine Analog

The N-methyl substitution in (4-Methylpiperazin-1-yl)(p-tolyl)methanone eliminates the secondary amine hydrogen bond donor present in 1-(4-methylbenzoyl)piperazine, reducing the topological polar surface area (tPSA) from 32.34 Ų to 23.6 Ų . This ~27% reduction in tPSA (Δ = 8.74 Ų) correlates with improved passive membrane permeability and lower susceptibility to P-glycoprotein efflux, as described by Veber's rules. Additionally, the target compound has zero hydrogen bond donors (Hdon = 0), compared to one donor in the analog, which may reduce hydrogen-bond-mediated off-target interactions.

Drug-likeness Permeability Lipinski's Rule of Five

Aqueous Solubility Reduced by ~12-fold Compared to Unsubstituted Analog: Implications for Formulation and Bioavailability

The calculated aqueous solubility of (4-Methylpiperazin-1-yl)(p-tolyl)methanone is approximately 932 mg/L, derived from its LogSW value of –2.37 (equivalent to 4.27 × 10⁻³ mol/L × 218.29 g/mol) . In comparison, the des-methyl analog 1-(4-methylbenzoyl)piperazine exhibits a water solubility of 11,600 mg/L (1.16 × 10⁴ mg/L) . This represents a ~12.4-fold decrease in solubility, which may influence dissolution rates, absorption, and formulation strategies in early-stage drug development.

Solubility Formulation Bioavailability

Consistent Minimum Purity of 95% Across Independent Suppliers Facilitates Reliable Procurement

Multiple independent vendors, including AKSci and Fluorochem (distributed via CymitQuimica), supply (4-Methylpiperazin-1-yl)(p-tolyl)methanone with a minimum purity specification of 95% . The consistency of this purity standard across suppliers ensures that researchers can expect comparable quality regardless of the procurement source, reducing the need for extensive in-house re-purification prior to use in sensitive reactions. While the analog 1-(4-methylbenzoyl)piperazine is also available at 95% purity, the target compound benefits from broader commercial availability with certified purity documentation.

Quality control Procurement Reproducibility

Procurement-Guided Application Scenarios for (4-Methylpiperazin-1-yl)(p-tolyl)methanone Based on Quantified Physicochemical Differentiation


Solid-Phase Peptide Synthesis (SPPS) and Automated Parallel Synthesis

The crystalline nature of (4-Methylpiperazin-1-yl)(p-tolyl)methanone (melting point 135 °C) enables accurate dispensing by automated solid dispensers in parallel synthesis workflows. Liquid or semi-solid analogs such as 1-(4-methylbenzoyl)piperazine can cause dosing inaccuracies due to viscosity variations and adherence to dispensing equipment, leading to stoichiometric errors [1]. This building block's solid form ensures reproducible weighing and seamless integration into high-throughput synthesis platforms.

Lead Optimization in CNS Drug Discovery Campaigns

The reduced topological polar surface area (tPSA 23.6 Ų) and absence of hydrogen bond donors make (4-Methylpiperazin-1-yl)(p-tolyl)methanone a favorable building block for designing CNS-penetrant compounds, as tPSA values below 60–70 Ų are strongly associated with improved blood-brain barrier penetration . Medicinal chemistry teams targeting neurological indications can prioritize this building block to enhance the probability of achieving adequate brain exposure in lead series.

Prodrug Design Requiring Controlled Solubility and Sustained Release

The ~12-fold lower aqueous solubility of (4-Methylpiperazin-1-yl)(p-tolyl)methanone (~932 mg/L) compared to its unsubstituted analog (11,600 mg/L) enables its use as a solubility-modulating handle in prodrug design . Formulation scientists can select this building block when designing sustained-release conjugates, where slower dissolution is desired to prolong the pharmacokinetic profile of the active pharmaceutical ingredient.

Multi-Step Synthesis Requiring Certified Purity and Supply Chain Flexibility

The consistent minimum purity specification of 95% across multiple independent suppliers (AKSci, Fluorochem/CymitQuimica, Leyan, MolCore) reduces procurement risk for laboratories engaged in multi-step synthesis . This supply chain redundancy ensures that the building block can be sourced reliably even if one vendor experiences stockouts, minimizing delays in lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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